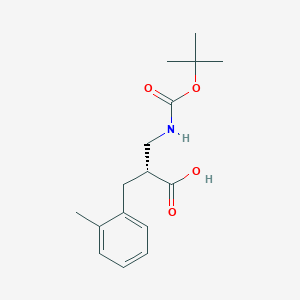
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions generally involve ambient temperature and simple stirring, making the process efficient and straightforward.
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid, often involves large-scale synthesis using similar reaction conditions as described above. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for continuous production and better control over reaction parameters, leading to higher yields and purity.
化学反应分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules. The Boc group provides temporary protection for the amino group, allowing for selective reactions at other sites.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions. Its derivatives can serve as substrates or inhibitors in biochemical assays.
Medicine: Research into drug development often involves Boc-protected amino acids as intermediates in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.
相似化合物的比较
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylphenyl)propanoic acid: Similar in structure but with a different substitution pattern on the benzyl group.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-chlorobenzyl)propanoic acid: Contains a chlorine atom on the benzyl group, which can influence its reactivity and applications.
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methoxybenzyl)propanoic acid: Features a methoxy group, affecting its solubility and chemical behavior.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc group provides versatility in synthetic applications, allowing for selective protection and deprotection of the amino group.
属性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC 名称 |
(2R)-2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI 键 |
OTRSBSOXCBFPDS-CYBMUJFWSA-N |
手性 SMILES |
CC1=CC=CC=C1C[C@H](CNC(=O)OC(C)(C)C)C(=O)O |
规范 SMILES |
CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Methoxyphenyl)methoxy]propan-2-one](/img/structure/B12950921.png)
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)

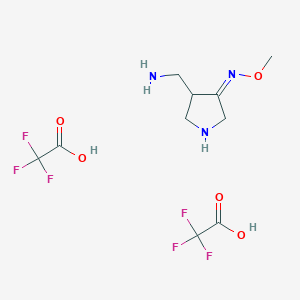
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile](/img/structure/B12950935.png)


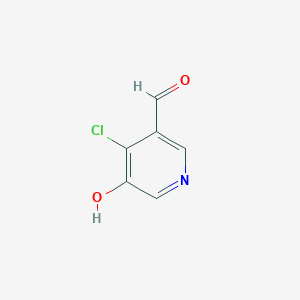
![6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
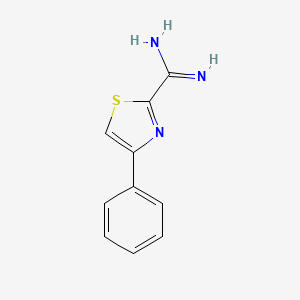
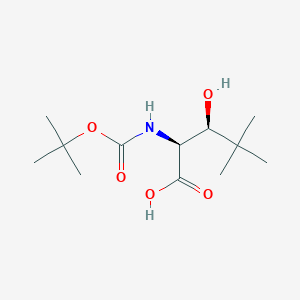
![1,3,5-Tris[4-(phenylethynyl)phenyl]benzene](/img/structure/B12950977.png)
![3-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12950989.png)
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
